REACTION_CXSMILES
|
[N:1]1[N:2]([CH2:10][C:11](=[O:13])[CH3:12])[CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.ClCC(=O)C.C(=O)([O-])[O-].[K+].[K+].[NH:25]1[C:33]2[C:28](=[N:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[N:26]1.[NH2:34]C1C(C)=NC=CC=1>>[NH2:34][C:11]([CH3:12])([CH2:10][N:2]1[CH:3]=[C:4]2[N:5]=[CH:6][CH:7]=[CH:8][C:9]2=[N:1]1)[C:33]#[N:25].[N:1]1[N:2]([CH2:10][C:11](=[O:13])[CH3:12])[CH:3]=[C:4]2[C:9]=1[CH:8]=[CH:7][CH:6]=[N:5]2.[NH:25]1[C:33]2[C:28](=[N:29][CH:30]=[CH:31][CH:32]=2)[CH:27]=[N:26]1 |f:2.3.4|
|
Name
|
1-(2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one
|
Quantity
|
37 mg
|
Type
|
reactant
|
Smiles
|
N=1N(C=C2N=CC=CC21)CC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
380 mg
|
Type
|
reactant
|
Smiles
|
N1N=CC2=NC=CC=C21
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC(C#N)(CN1N=C2C(N=CC=C2)=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg |
Name
|
|
Type
|
product
|
Smiles
|
N=1N(C=C2N=CC=CC21)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37 mg | |
YIELD: PERCENTYIELD | 6.6% |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |